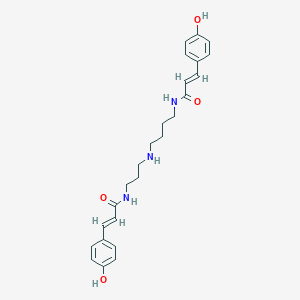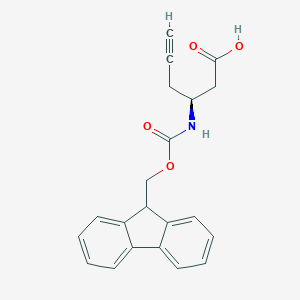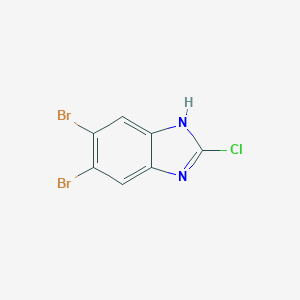
680C91
描述
680C91 是一种化学化合物,以其对色氨酸 2,3-双加氧酶的强效和选择性抑制而闻名。该酶在色氨酸(一种必需氨基酸)的分解代谢中至关重要。
科学研究应用
680C91 在科学研究中具有广泛的应用:
癌症免疫治疗: 它用于抑制色氨酸 2,3-双加氧酶,从而调节针对肿瘤的免疫反应.
阿尔茨海默病: 该化合物因其影响色氨酸代谢的潜力而受到研究,色氨酸代谢与神经退行性疾病有关.
作用机制
680C91 通过选择性抑制酶色氨酸 2,3-双加氧酶来发挥作用。这种抑制阻止了色氨酸转化为犬尿氨酸,从而影响了各种生物途径。 该化合物已被证明在某些癌细胞系中诱导细胞周期阻滞和凋亡,突出了其作为治疗剂的潜力 。
生化分析
Biochemical Properties
The primary biochemical role of 680C91 is as a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO) . TDO is the key enzyme of tryptophan catabolism . This compound has a Ki of 51 nM, indicating a strong affinity for TDO .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of TDO. By inhibiting TDO, this compound can alter the catabolism of tryptophan in cells . This can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme TDO, inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, a key step in the catabolism of tryptophan .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to persist as long as the compound is present .
Dosage Effects in Animal Models
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan catabolism, where it acts as an inhibitor of the enzyme TDO . This can affect the levels of tryptophan and kynurenine in the body .
Transport and Distribution
Given its role as a TDO inhibitor, it is likely that it would be transported to sites where TDO is present .
Subcellular Localization
Given its role as a TDO inhibitor, it is likely that it would be localized to sites where TDO is present .
准备方法
合成路线和反应条件
680C91 的合成涉及在反式构型中用 2-(吡啶-3-基)乙烯基取代 6-氟吲哚 3 位的氢 。该反应通常需要特定条件以确保正确的构型和高产率。详细的合成路线和反应条件通常是专有的,并且可能因制造商而异。
工业生产方法
This compound 的工业生产通常在受控条件下进行,以保持高纯度和一致性。 该化合物通常以批量合成,然后使用诸如高效液相色谱 (HPLC) 等技术进行纯化,以实现超过 98% 的纯度 。
化学反应分析
反应类型
680C91 由于存在氟吲哚和吡啶乙烯基,主要进行取代反应。 它还参与与色氨酸 2,3-双加氧酶的竞争性抑制反应 。
常用试剂和条件
合成和反应 this compound 中使用的常用试剂包括二甲基亚砜 (DMSO) 和乙醇等溶剂。 这些反应通常在受控温度和 pH 值下进行,以确保化合物的稳定性 。
形成的主要产物
涉及 this compound 的反应形成的主要产物是犬尿氨酸,它是色氨酸分解代谢的代谢产物。 该产物在各种生物途径中很重要,包括与免疫反应和神经退行性疾病相关的途径 。
相似化合物的比较
类似化合物
- CTK7A
- HIF-2α-IN-8
- 替洛龙盐酸盐
- 葡萄糖胺硫酸盐
- HIF1-IN-3
独特性
680C91 由于其作为色氨酸 2,3-双加氧酶抑制剂的高选择性和效力而脱颖而出。 与其他抑制剂不同,它不影响吲哚胺 2,3-双加氧酶或单胺氧化酶,使其成为更具针对性的治疗剂 .
属性
IUPAC Name |
6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDQTBCNYWBMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226445 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163239-22-3 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163239-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163239-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)





![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)







